molecular formula C23H15N5O4 B10875492 4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile

4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile

Katalognummer: B10875492
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: JXZKJKGAKHYRFN-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety, a nitro group, and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile typically involves multiple steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzonitrile Group: This can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to a nitrile using copper(I) cyanide.

    Coupling Reactions: The final step involves coupling the phthalimide derivative with the nitrobenzonitrile derivative under appropriate conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: Formation of 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-aminobenzonitrile.

    Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound’s functional groups allow for conjugation with biomolecules for imaging or therapeutic purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and antimicrobial research.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phthalimide moiety may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Shares the phthalimide and benzonitrile moieties but lacks the nitro group.

    4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Contains a similar phthalimide structure but with a butanoic acid group instead of a benzonitrile group.

Uniqueness

The presence of both the nitro and benzonitrile groups in 4-(2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazino)-3-nitrobenzonitrile makes it unique compared to its analogs. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H15N5O4

Molekulargewicht

425.4 g/mol

IUPAC-Name

4-[(2E)-2-[1-[4-(1,3-dioxoisoindol-2-yl)phenyl]ethylidene]hydrazinyl]-3-nitrobenzonitrile

InChI

InChI=1S/C23H15N5O4/c1-14(25-26-20-11-6-15(13-24)12-21(20)28(31)32)16-7-9-17(10-8-16)27-22(29)18-4-2-3-5-19(18)23(27)30/h2-12,26H,1H3/b25-14+

InChI-Schlüssel

JXZKJKGAKHYRFN-AFUMVMLFSA-N

Isomerische SMILES

C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.